molecular formula C11H11NO2S B586935 1H-Indole-3-aceticacid,-alpha--(methylthio)-(9CI) CAS No. 149746-23-6

1H-Indole-3-aceticacid,-alpha--(methylthio)-(9CI)

Cat. No.: B586935
CAS No.: 149746-23-6
M. Wt: 221.274
InChI Key: HJWMFNWBBDUFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI): is an organic compound belonging to the indole family. It is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone known as an auxin. This compound is characterized by the presence of a methylthio group attached to the alpha position of the acetic acid side chain. It has a molecular formula of C11H11NO2S and a molecular weight of 221.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) can be synthesized through various methods. One common approach involves the reaction of indole-3-acetic acid with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid by binding to auxin receptors, thereby influencing plant growth and development. In medicinal applications, the compound may interact with enzymes or receptors involved in various biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This structural modification can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

149746-23-6

Molecular Formula

C11H11NO2S

Molecular Weight

221.274

IUPAC Name

2-(1H-indol-3-yl)-2-methylsulfanylacetic acid

InChI

InChI=1S/C11H11NO2S/c1-15-10(11(13)14)8-6-12-9-5-3-2-4-7(8)9/h2-6,10,12H,1H3,(H,13,14)

InChI Key

HJWMFNWBBDUFMA-UHFFFAOYSA-N

SMILES

CSC(C1=CNC2=CC=CC=C21)C(=O)O

Synonyms

1H-Indole-3-aceticacid,-alpha--(methylthio)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.